Cas no 2029477-05-0 (5-chloro-4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione)

5-Chloro-4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione is a substituted indole derivative with a chloro and two methyl functional groups at the 5, 4, and 6 positions, respectively. Its fused bicyclic structure, featuring a 2,3-diketone moiety, makes it a versatile intermediate in organic synthesis, particularly for heterocyclic compounds. The electron-withdrawing chloro group enhances reactivity in nucleophilic substitution reactions, while the methyl groups contribute to steric and electronic modulation. This compound is useful in pharmaceutical and agrochemical research, serving as a precursor for bioactive molecules. Its well-defined structure and stability under standard conditions ensure consistent performance in synthetic applications.
5-chloro-4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione structure
2029477-05-0 structure
Product name:5-chloro-4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione
CAS No:2029477-05-0
MF:C10H8ClNO2
MW:209.629021644592
CID:6546842
PubChem ID:165958537

5-chloro-4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione
    • 1H-Indole-2,3-dione, 5-chloro-4,6-dimethyl-
    • Inchi: 1S/C10H8ClNO2/c1-4-3-6-7(5(2)8(4)11)9(13)10(14)12-6/h3H,1-2H3,(H,12,13,14)
    • InChI Key: ATVRFRMUHOTCNA-UHFFFAOYSA-N
    • SMILES: N1C2=C(C(C)=C(Cl)C(C)=C2)C(=O)C1=O

Experimental Properties

  • Density: 1.378±0.06 g/cm3(Predicted)
  • pka: 8.67±0.20(Predicted)

5-chloro-4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1456775-0.25g
5-chloro-4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione
2029477-05-0
0.25g
$789.0 2023-05-23
Enamine
EN300-1456775-0.1g
5-chloro-4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione
2029477-05-0
0.1g
$755.0 2023-05-23
Enamine
EN300-1456775-5.0g
5-chloro-4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione
2029477-05-0
5g
$2485.0 2023-05-23
Enamine
EN300-1456775-100mg
5-chloro-4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione
2029477-05-0
100mg
$615.0 2023-09-29
Enamine
EN300-1456775-5000mg
5-chloro-4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione
2029477-05-0
5000mg
$2028.0 2023-09-29
Enamine
EN300-1456775-250mg
5-chloro-4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione
2029477-05-0
250mg
$642.0 2023-09-29
Enamine
EN300-1456775-1000mg
5-chloro-4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione
2029477-05-0
1000mg
$699.0 2023-09-29
Enamine
EN300-1456775-0.05g
5-chloro-4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione
2029477-05-0
0.05g
$719.0 2023-05-23
Enamine
EN300-1456775-1.0g
5-chloro-4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione
2029477-05-0
1g
$857.0 2023-05-23
Enamine
EN300-1456775-50mg
5-chloro-4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione
2029477-05-0
50mg
$587.0 2023-09-29

5-chloro-4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione Related Literature

Additional information on 5-chloro-4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione

Comprehensive Overview of 5-chloro-4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione (CAS No. 2029477-05-0)

The compound 5-chloro-4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione (CAS No. 2029477-05-0) is a structurally unique heterocyclic molecule that has garnered significant attention in recent years due to its potential applications in pharmaceuticals, agrochemicals, and material science. This indole derivative, characterized by its chloro and dimethyl substitutions, exhibits intriguing chemical properties that make it a subject of ongoing research. Its molecular framework, combining an indole-2,3-dione core with halogen and alkyl groups, offers versatility in synthetic modifications, aligning with the growing demand for tailored organic compounds in drug discovery and industrial applications.

In the context of current scientific trends, researchers are particularly interested in the role of 5-chloro-4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione as a potential building block for bioactive molecules. The presence of the chloro group at the 5-position and methyl groups at the 4- and 6-positions influences its electronic and steric properties, which can be leveraged to design compounds with specific biological activities. This aligns with the broader search for novel heterocyclic compounds in medicinal chemistry, a topic frequently queried in academic and industrial databases. The compound's stability and reactivity profile also make it a candidate for studying structure-activity relationships (SAR), a hot topic in modern drug development.

From a synthetic perspective, CAS No. 2029477-05-0 is often explored for its utility in multi-step organic transformations. Its dihydroindole-2,3-dione scaffold serves as a precursor for more complex structures, such as fused ring systems or functionalized derivatives. This resonates with the increasing popularity of searches related to green chemistry and sustainable synthesis, as researchers seek efficient methods to access such frameworks with minimal environmental impact. The compound's compatibility with various catalytic systems, including photoredox and transition-metal catalysis, further enhances its appeal in contemporary synthetic methodologies.

Beyond pharmaceutical applications, 5-chloro-4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione has potential uses in material science. Its conjugated system and substituent effects make it a candidate for organic electronic materials, such as organic semiconductors or light-emitting diodes (OLEDs). This connection to cutting-edge technology addresses frequent queries about functional materials and their molecular design. The compound's thermal stability and optical properties are also under investigation, particularly in the context of molecular engineering for advanced applications.

Analytical characterization of CAS No. 2029477-05-0 typically involves techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography, which are common search terms among chemists validating novel compounds. The precise arrangement of its chloro and methyl groups has been confirmed through these methods, providing a foundation for further derivatization studies. This emphasis on analytical validation meets the growing demand for compound characterization data in research publications and patent applications.

In summary, 5-chloro-4,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione represents a multifaceted compound with broad interdisciplinary relevance. Its structural features, synthetic utility, and potential applications align with numerous trending topics in chemistry, from drug discovery to smart materials. As research continues to uncover new dimensions of this molecule, its significance in both academic and industrial settings is likely to expand, making it a compound worthy of continued exploration and discussion in scientific circles.

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